molecular formula C17H17FN2O2S B2914570 4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide CAS No. 716374-44-6

4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide

Cat. No.: B2914570
CAS No.: 716374-44-6
M. Wt: 332.39
InChI Key: MYTWEDIXBYJHDD-HTXNQAPBSA-N
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Description

4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a fluorine atom

Preparation Methods

The synthesis of 4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a fluorobenzene derivative with a sulfonamide precursor under specific conditions to introduce the sulfonamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrrolidine derivatives. Compared to these, 4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Examples of similar compounds are N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones .

Properties

IUPAC Name

(NE)-4-fluoro-N-[phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-15-8-10-16(11-9-15)23(21,22)19-17(20-12-4-5-13-20)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWEDIXBYJHDD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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